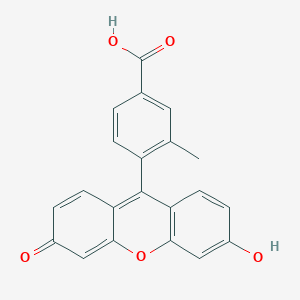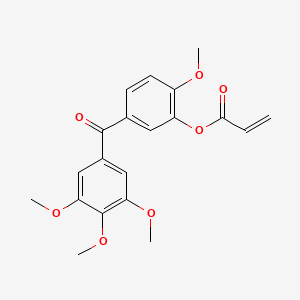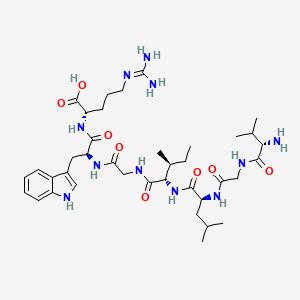![molecular formula C10H10N2O3 B12612058 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the pyrrole moiety. The ethoxy group is then added through an etherification reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as crystallization and chromatography, are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential to inhibit specific enzymes or proteins.
Medicine: Investigated for its anti-cancer properties, particularly in targeting fibroblast growth factor receptors (FGFRs).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. This pathway involves the disruption of downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethoxy group but shares the core structure.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Similar but without the ethoxy substitution.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Contains a methoxy group instead of an ethoxy group.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group may enhance its solubility and binding affinity to certain molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-ethoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-9-7(10(13)14)5-6-3-4-11-8(6)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
VBBDKEYMTLTHJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=CNC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)

![2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12611993.png)
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)

![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)

![Hydrazine, [2-(ethenyloxy)ethyl]-](/img/structure/B12612051.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)

